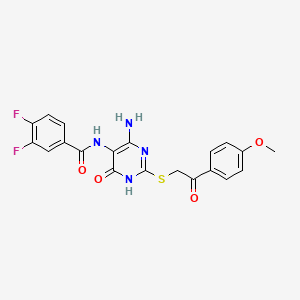

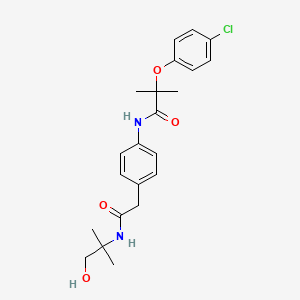

![molecular formula C9H5F6IO2 B2359844 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene CAS No. 1820736-26-2](/img/structure/B2359844.png)

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene” is a chemical compound with the CAS Number: 1820736-26-2 . It has a molecular weight of 386.03 . The compound is typically stored at ambient temperature and is in liquid form .

Synthesis Analysis

The synthesis of this compound is a significant challenge due to the instability of the trifluoromethoxide anion . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound has been used in the nucleophilic trifluoromethoxylation of alkyl halides . This reaction demonstrates broad scope and good functional group compatibility, and it can be applied to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a flash point of 53.4/0.15mm . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of trifluoromethylated aromatic compounds . Its iodo and trifluoromethoxy groups are pivotal for nucleophilic substitution reactions and Pd-catalyzed cross-coupling reactions , such as the Suzuki and Sonogashira couplings .

Material Science

In material science, this chemical serves as a precursor for designing fluorinated polymers . These polymers exhibit enhanced thermal stability and chemical resistance , making them suitable for high-performance applications .

Medicinal Chemistry

The trifluoromethoxy group is of particular interest in medicinal chemistry due to its lipophilicity and metabolic stability . This compound can be used to synthesize bioactive molecules that may have improved pharmacokinetic properties .

Agricultural Chemistry

“1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene” can be utilized to create pesticides and herbicides . The introduction of fluorine atoms can lead to compounds with enhanced activity and selectivity against various pests and weeds .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in various spectroscopic and chromatographic methods, aiding in the identification and quantification of similar compounds .

Environmental Science

This compound’s derivatives could be explored for their potential use in environmental remediation . For instance, they might be effective in breaking down pollutants or in sensors that detect environmental toxins .

Chemical Education

Due to its interesting chemical properties, this compound can be used in educational settings to demonstrate advanced synthetic techniques and fluorination reactions to chemistry students .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be involved in the synthesis of fluorinated graphene or other carbon-based materials, which are known for their unique electronic and mechanical properties .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

It’s known that iodo compounds can act as electrophiles in organic reactions, reacting with nucleophiles to form new bonds .

Biochemical Pathways

Iodo compounds are often involved in halogenation reactions in organic chemistry .

Result of Action

It’s known that iodo compounds can participate in various organic reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be influenced by various environmental factors. For instance, the compound is a liquid at ambient temperature , suggesting that it may be sensitive to temperature changes. Additionally, its safety information indicates that it may cause eye and skin irritation, and may be harmful if swallowed .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWSJLZEAXXRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

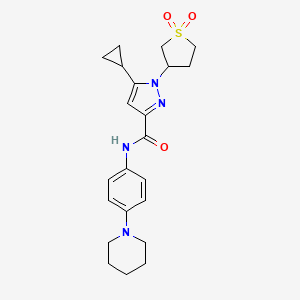

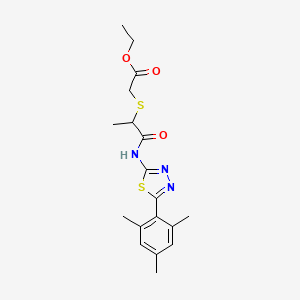

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)

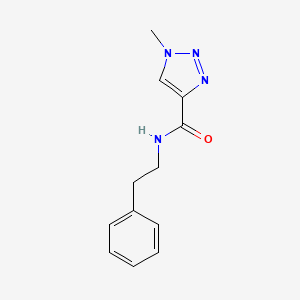

![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

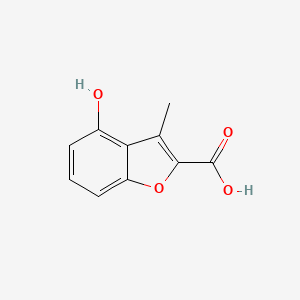

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)